2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one
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Overview
Description
2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound that belongs to the class of azepines This compound is characterized by a fused ring system that includes a benzene ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves the formation of the azepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the reduction of a nitro compound to an amine, followed by cyclization to form the azepine ring . The reaction conditions often include the use of reducing agents such as formic acid and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted azepines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
- 2-Methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine
- 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
Uniqueness
2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one |
InChI |
InChI=1S/C11H11NO/c13-11-10-4-2-1-3-9(10)7-5-8(6-7)12-11/h1-4,7-8H,5-6H2,(H,12,13) |
InChI Key |
XXSXFDZEKPPMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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